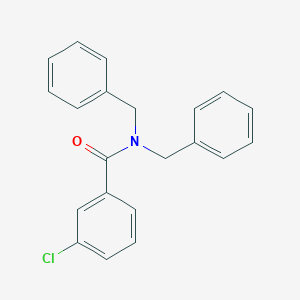
N,N-dibenzyl-3-chlorobenzamide
Description
N,N-Dibenzyl-3-chlorobenzamide is a benzamide derivative featuring a chlorine atom at the 3-position of the benzoyl ring and two benzyl groups attached to the nitrogen atom.
Properties
CAS No. |
57409-24-2 |
|---|---|
Molecular Formula |
C21H18ClNO |
Molecular Weight |
335.8 g/mol |
IUPAC Name |
N,N-dibenzyl-3-chlorobenzamide |
InChI |
InChI=1S/C21H18ClNO/c22-20-13-7-12-19(14-20)21(24)23(15-17-8-3-1-4-9-17)16-18-10-5-2-6-11-18/h1-14H,15-16H2 |
InChI Key |
KJRVVVBNFKCBFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares N,N-dibenzyl-3-chlorobenzamide with key analogs:
Key Observations:
- Steric Hindrance: The bulky N,N-dibenzyl groups may reduce catalytic efficiency compared to simpler N-phenyl derivatives (e.g., 3-Chloro-N-phenylbenzamide) but improve lipid solubility for drug delivery .
- Synthetic Flexibility: Amino or nitro groups (as in ) allow post-synthetic modifications, whereas chloro groups are less reactive under mild conditions.
Crystallographic and Spectroscopic Data
- 3-Chloro-N-phenylbenzamide crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 25.0232 Å, b = 5.3705 Å, c = 8.1289 Å, and α = 98.537° . Comparable data for this compound is unavailable but predicted to exhibit greater molecular asymmetry due to bulky benzyl groups.
- Spectroscopic Characterization: Analogs like N-(3-chlorophenethyl)-4-nitrobenzamide were confirmed via ¹H/¹³C NMR, IR, and mass spectrometry, suggesting similar methodologies apply to N,N-dibenzyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


